
3-(Pent-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pent-1-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a pent-1-yn-1-yl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing 3-(Pent-1-yn-1-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours . The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The extract is dried over sodium sulfate and evaporated under reduced pressure. The residue is purified by column chromatography using hexane-ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pent-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pent-1-yn-1-yl)aniline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Pent-1-yn-1-yl)aniline involves its interaction with various molecular targets and pathways. For example, in the Mannich reaction, the compound acts as a nucleophile, reacting with aldehydes and ketones in the presence of a chiral catalyst to form chiral propargyl-containing amines . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
- 2-(Prop-2-yn-1-yloxy)aniline
- 4-(Pent-2-yn-1-yloxy)quinolin-3-amine
Uniqueness
3-(Pent-1-yn-1-yl)aniline is unique due to its specific substitution pattern and the presence of both an aniline group and a pent-1-yn-1-yl group
Eigenschaften
CAS-Nummer |
923027-31-0 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-pent-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3,12H2,1H3 |
InChI-Schlüssel |
HBOJSCDYROPCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=CC(=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



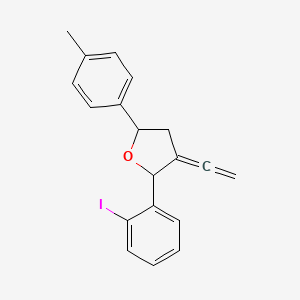
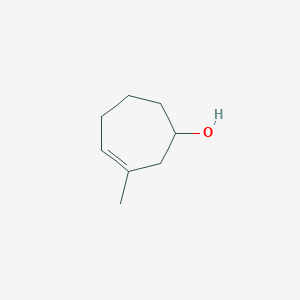
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
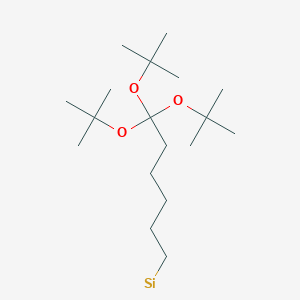

![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
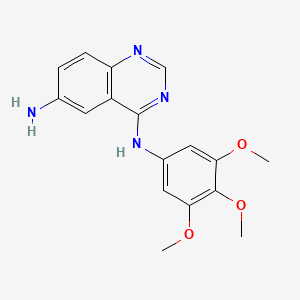
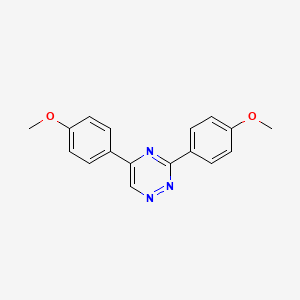
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
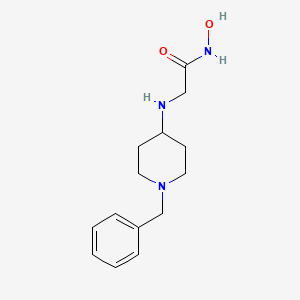
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
